molecular formula C12H17NO2 B067289 4-(3-Methoxyphenyl)piperidin-4-ol CAS No. 180161-15-3

4-(3-Methoxyphenyl)piperidin-4-ol

Cat. No.: B067289
CAS No.: 180161-15-3
M. Wt: 207.27 g/mol
InChI Key: ACKHHBDZZHPXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxyphenyl)piperidin-4-ol is a synthetic compound that belongs to the class of piperidine derivatives. It has the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by a piperidine ring substituted with a 3-methoxyphenyl group and a hydroxyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)piperidin-4-ol typically involves the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a reducing agent. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-(3-Methoxyphenyl)piperidin-4-one.

    Reduction: 4-(3-Methoxyphenyl)piperidine.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

4-(3-Methoxyphenyl)piperidin-4-ol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)piperidine: Lacks the hydroxyl group, making it less polar.

    4-(3-Chlorophenyl)piperidin-4-ol: Substitutes the methoxy group with a chlorine atom, altering its reactivity and biological activity.

    4-(3-Methoxyphenyl)piperidin-4-one: The oxidized form of 4-(3-Methoxyphenyl)piperidin-4-ol.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in synthetic chemistry and pharmacology.

Biological Activity

4-(3-Methoxyphenyl)piperidin-4-ol, a compound characterized by a piperidine ring with a 3-methoxyphenyl substitution and a hydroxyl group at the fourth position, has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 205.27 g/mol. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of opioid receptors, influencing pain pathways and mood regulation. Specifically, it has been studied for its potential analgesic properties by interacting with mu (μ) and kappa (κ) opioid receptors, which play crucial roles in pain perception and response.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Analgesic Effects : Studies suggest that this compound may function as an analgesic agent by modulating opioid receptor activity.
  • Inhibition of Choline Transporters : Its derivatives have shown promise in inhibiting presynaptic choline transporters, critical for acetylcholine release and synaptic transmission.
  • Antitumor Activity : Some derivatives have demonstrated antiproliferative effects against leukemia cells, indicating potential use in cancer therapy .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound and its analogs:

  • Study on Antileukemic Activity :
    • A series of piperidine derivatives were synthesized and tested for their ability to inhibit the growth of human leukemia cells (K562 and Reh). Among these, certain compounds exhibited significant antiproliferative activity, suggesting the potential for this compound class in cancer treatment .
  • Opioid Receptor Interaction :
    • Research highlighted the importance of structural modifications in determining the selectivity and potency of piperidine derivatives towards opioid receptors. The spatial arrangement of substituents significantly influenced their biological activity .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of this compound revealed insights into its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for evaluating its therapeutic potential .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
1-(4-Methoxyphenyl)piperidin-4-onePiperidine ring with methoxy substitutionExhibits strong analgesic properties
1-(3-Methoxyphenyl)-piperidin-4-oneSimilar piperidine structureDifferent substitution pattern may alter activity
4-(2-Methoxyphenyl)piperidin-4-olPiperidine ring with different methoxy positionPotentially different receptor interactions

Properties

IUPAC Name

4-(3-methoxyphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-11-4-2-3-10(9-11)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKHHBDZZHPXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360223
Record name 4-(3-methoxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180161-15-3
Record name 4-(3-methoxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxyphenyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
4-(3-Methoxyphenyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
4-(3-Methoxyphenyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
4-(3-Methoxyphenyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
4-(3-Methoxyphenyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
4-(3-Methoxyphenyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.